Anti-inflammatory peptide 2
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H77N13O15S |
|---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74) |
InChI Key |
MSFJEXCKZQTGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Origin, Structural Characterization, and Derivatization of Anti Inflammatory Peptide 2
Discovery and Isolation/Synthesis of Anti-inflammatory Peptide 2
This compound was not isolated from a natural source but was discovered through a process of rational design based on the structures of known anti-inflammatory proteins. nih.gov In 1988, researchers identified a region of high amino acid sequence similarity between Lipocortin I and Uteroglobin, both of which are induced by glucocorticoids and possess anti-inflammatory and anti-phospholipase A2 (PLA2) activities. peptide.combiosyn.comjci.org This led to the design and chemical synthesis of a series of peptides, termed "antiflammins," that corresponded to these homologous regions. biosyn.comjci.org
This compound (Antiflammin-2) was one of the most effective nonapeptides from this series, corresponding to residues 246–254 of human Lipocortin I. jci.org Its initial synthesis, and subsequent production for research, is typically achieved through standard solid-phase peptide synthesis methodologies. peptide.com
Sequence Homology and Derivation from Parent Proteins (e.g., Lipocortin I, Uteroglobin)
The conceptual basis for this compound lies in the structural homology between Lipocortin I (Annexin A1) and Uteroglobin (also known as Clara cell secretory protein or SCGB1A1). nih.govnih.gov These proteins, despite being functionally diverse, share a conserved domain that was hypothesized to be responsible for their anti-inflammatory effects. biosyn.comjci.org
Lipocortin I (Annexin A1): This is a 37 kDa protein and a member of the annexin (B1180172) family of calcium-dependent phospholipid-binding proteins. It is a key mediator of the anti-inflammatory action of glucocorticoids. nih.gov this compound corresponds to the amino acid sequence 246-254 of Annexin A1. jci.orgaai.org
Uteroglobin (SCGB1A1): This is a small, secreted protein found in various tissues, including the lung and uterus. oup.comfrontiersin.orgrndsystems.com It forms a homodimer and exhibits potent anti-inflammatory and immunomodulatory properties. oup.comfrontiersin.org A related peptide, Antiflammin-1, corresponds to the homologous region in Uteroglobin (residues 39-47). biosyn.comjci.org
The design of Antiflammin-2 was a direct result of comparing the sequences of these two parent proteins and identifying the shared motif as a potential pharmacophore. nih.govnih.gov
Rational Design and Synthesis Methodologies for this compound and Analogues
The development of this compound is a prime example of rational drug design. By identifying a conserved sequence in two proteins with similar biological activity, researchers could synthesize a much smaller molecule that retained the desired function. nih.govjci.org The primary method for its production is chemical synthesis, which allows for precise control over the amino acid sequence. peptide.com
This synthetic accessibility has also facilitated the creation of numerous analogues. Research into structure-activity relationships has involved modifying the peptide to enhance its potency, stability, or target selectivity. annualreviews.org Methodologies for creating analogues include:
Amino Acid Substitution: Replacing specific amino acids in the sequence to determine their importance for biological activity.
Terminal Modifications: Adding groups like acetyl (Ac) to the N-terminus or an amide to the C-terminus to increase stability against degradation by peptidases. nih.govnih.gov
Hybrid Peptides: Creating chimeric molecules that combine the active sequence of Antiflammin-2 with sequences from other proteins or drugs to achieve dual-inhibitory effects, for example, by fusing it with transglutaminase 2 inhibitory sequences. jci.orgmdpi.com
These rational design approaches continue to be employed to develop new anti-inflammatory agents with improved pharmacological profiles. acs.orgnih.govfrontiersin.orgekb.eg
Structural Features and Chemical Modifications of this compound
This compound is a nonapeptide, meaning it is composed of nine amino acids. nih.gov Its primary structure is defined by its specific amino acid sequence.
Table 1: Basic Structural Information for this compound
| Property | Value | Source |
|---|---|---|
| Name | This compound; Antiflammin-2 | |
| Sequence | His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu | peptide.comnih.gov |
| One-Letter Code | HDMNKVLDL | nih.gov |
| Molecular Formula | C46H77N13O15S | peptide.comnih.gov |
| Molecular Weight | 1084.27 g/mol | peptide.com |
The peptide's three-dimensional conformation in solution is predominantly a random coil, though it can adopt more structured forms, such as an α-helix, when interacting with receptors or membranes. annualreviews.org The sequence contains a mix of charged (His, Asp, Lys), polar (Asn), and hydrophobic (Met, Val, Leu) residues, which is crucial for its interaction with biological targets like the formyl peptide receptor like-1 (FPRL-1/ALX). nih.govaai.org
Chemical modifications are primarily explored in the context of creating analogues. These modifications aim to alter the peptide's properties, such as its resistance to enzymatic degradation or its binding affinity to specific receptors. frontiersin.org For example, the N-terminal region of the parent protein, Lipocortin I, is often acetylated (e.g., peptide Ac2-26), a modification known to enhance the stability and activity of many bioactive peptides. nih.govnih.gov While Antiflammin-2 is typically studied in its unmodified form, the principles of chemical modification are central to the ongoing development of its more potent and stable derivatives. researchgate.netgoogle.com
Table 2: List of Compounds Mentioned
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | Antiflammin-2, AF-2, Antiflammin P2 |
| Lipocortin I | Annexin A1, ANXA1 |
| Uteroglobin | Clara cell secretory protein, CCSP, SCGB1A1 |
| Antiflammin-1 | AF-1 |
| Acetyl-AMVSEFLKQAWIENEEQEYVVQTVK | Ac2-26 |
| Dexamethasone | |
| Phospholipase A2 | PLA2 |
| Formyl-Met-Leu-Phe | FMLP |
| Leukotriene B4 | LTB4 |
| Platelet-activating factor | PAF |
Structure Activity Relationship Sar Studies of Anti Inflammatory Peptide 2 and Analogues
Impact of Amino Acid Sequence and Composition on Anti-inflammatory Potency
The specific sequence and composition of amino acids in anti-inflammatory peptides are fundamental to their biological function. rsc.org For many anti-inflammatory peptides, the presence of certain amino acid residues is a strong predictor of their activity.
Anti-Inflammatory Peptide 2 is a synthetic peptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu. peptide.combiosynth.com It originates from a region of high sequence similarity between two proteins with known anti-inflammatory properties: lipocortin I and uteroglobin. peptide.com This inherent similarity in its primary structure is a key factor in its potent in vivo anti-inflammatory activity and its ability to strongly inhibit phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. peptide.com
Role of Hydrophobicity, Charge, and Specific Residues (e.g., Cysteine) in Activity
The physicochemical properties of a peptide, such as its hydrophobicity and net charge, play a pivotal role in its interaction with biological membranes and target receptors, thereby influencing its anti-inflammatory activity. rsc.org
Specific Residues: The role of specific amino acids, such as the sulfur-containing residue Cysteine, has been highlighted in the context of inflammation suppression. droracle.ainih.govresearchgate.net While this compound itself contains Methionine, another sulfur-containing amino acid, the broader importance of such residues is noteworthy. peptide.comnih.govresearchgate.net Cysteine-rich peptides, for instance, are recognized for their potential in managing inflammatory disorders. researchgate.net These sulfur-containing amino acids are believed to contribute to the elimination of free radicals, thereby aiding in the mitigation of inflammatory conditions. droracle.ainih.govresearchgate.net
Influence of Peptide Length and Molecular Conformation on Biological Function
The size and three-dimensional shape of a peptide are critical determinants of its biological activity.
Peptide Length: Generally, smaller peptides, typically with a molecular weight under 1 kDa and a chain length of 2 to 20 amino acids, are considered more active. nih.govrsc.org This is attributed to their higher likelihood of being absorbed and penetrating cells compared to larger peptides. nih.gov this compound, with its nine amino acid residues and a molecular weight of 1084.27, falls within this optimal size range. peptide.com
Molecular Conformation: The three-dimensional structure, or conformation, that a peptide adopts is crucial for its interaction with its biological target. While many peptides exist as random coils in solution, they can adopt more ordered structures, such as α-helices, upon interacting with membranes or receptors. annualreviews.org The specific conformation of this compound is influenced by its amino acid sequence and the surrounding environment. peptide.com Conformational constraint, through the introduction of specific chemical modifications, has been used as a strategy to study the active geometry of peptides and enhance their therapeutic potential. frontiersin.org Understanding the preferred conformation of this compound is key to elucidating its mechanism of action and designing more potent analogues.
Optimization Strategies for Enhanced Efficacy and Target Specificity
To improve the therapeutic potential of anti-inflammatory peptides like AIP-2, researchers employ various optimization strategies. These strategies aim to enhance their effectiveness, stability, and ability to specifically target inflamed tissues.
Computational Design and Screening: A primary approach involves the use of computational methods to design and evaluate new peptide sequences. biorxiv.orgbiorxiv.org By generating thousands of peptide variants and filtering them based on desired physicochemical properties like charge, hydrophobicity, and solubility, researchers can identify promising candidates. biorxiv.orgbiorxiv.org Machine learning algorithms and predictive models, such as AIPpred, can further assist in identifying peptides with a high probability of anti-inflammatory activity based on their sequence. frontiersin.org
Amino Acid Substitution and Modification: A common strategy is to systematically replace specific amino acids in the peptide sequence to improve its properties. frontiersin.org For example, substituting certain residues can enhance the peptide's stability against degradation by enzymes. frontiersin.org Modifications such as N-terminal acetylation and C-terminal amidation can also protect the peptide from enzymatic breakdown, thereby prolonging its activity. frontiersin.org
Enhancing Stability and Delivery: A significant challenge with peptide therapeutics is their susceptibility to degradation by proteases and poor bioavailability. nih.gov To overcome this, strategies like peptide cyclization are employed to make the structure more rigid and less accessible to proteases. frontiersin.org Encapsulation of peptides into delivery systems is another approach to protect them and ensure they reach their target. mdpi.com
By combining these optimization strategies, scientists can develop novel anti-inflammatory peptides with improved efficacy, stability, and target specificity, paving the way for more effective treatments for inflammatory diseases.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Sequence | His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu | peptide.combiosynth.com |
| Molecular Formula | C46H77N13O15S | peptide.combiosynth.com |
| Molecular Weight | 1084.27 g/mol | peptide.com |
Table 2: Key Amino Acid Residues and Their Roles in Anti-inflammatory Peptides
| Amino Acid Type | Examples | Role in Anti-inflammatory Activity | Source |
| Hydrophobic | Valine (Val), Isoleucine (Ile), Leucine (Leu), Proline (Pro) | Enhance membrane interaction and penetration. | nih.govrsc.org |
| Positively Charged | Histidine (His), Arginine (Arg), Lysine (Lys) | Facilitate interaction with negatively charged cell membranes. | nih.govrsc.org |
| Sulfur-containing | Cysteine (Cys), Methionine (Met) | Aid in the elimination of free radicals. | droracle.ainih.govresearchgate.net |
Preclinical Investigation of Anti Inflammatory Peptide 2: in Vitro and in Vivo Models
In Vitro Models for Assessing Anti-inflammatory Activity
The initial assessment of an anti-inflammatory peptide's potential is typically conducted using in vitro models. These controlled laboratory settings allow for the detailed examination of the peptide's effects on specific cell types and inflammatory pathways.
Cell Line Selection and Experimental Design
The selection of appropriate cell lines is critical for modeling the inflammatory process in vitro. Researchers commonly employ a range of immune and structural cells to mimic the complex cellular interactions that occur during inflammation.
RAW264.7 Macrophages: This murine macrophage cell line is extensively used to study inflammation. mdpi.comresearchgate.netfrontiersin.orgtandfonline.comacs.org For instance, studies have used RAW264.7 cells to investigate the anti-inflammatory effects of peptides derived from various sources, observing changes in cell morphology and the production of inflammatory mediators after treatment. mdpi.comnih.gov
THP-1 Monocytes: Human THP-1 monocytes are another cornerstone of in vitro inflammation research. imrpress.comnih.govimrpress.com These cells can be differentiated into macrophage-like cells using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), providing a model to study the effects of peptides on human monocyte and macrophage functions. researchgate.netnih.gov
Human Neutrophils: As primary responders in acute inflammation, freshly isolated human neutrophils are crucial for studying the direct effects of anti-inflammatory peptides on key neutrophil functions like migration and the production of reactive oxygen species (ROS). nih.govthno.orgoup.comfrontiersin.org
Synovial Cells: In the context of joint inflammation, cell lines such as fibroblast-like synoviocytes are employed to understand how anti-inflammatory peptides might mitigate the inflammatory processes characteristic of arthritis.
Induction of Inflammatory Responses
To assess the anti-inflammatory properties of a peptide, an inflammatory response must first be induced in the selected cell lines. Several agents are commonly used for this purpose, each activating distinct inflammatory pathways.
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of inflammation and is widely used to stimulate cells like RAW264.7 macrophages and THP-1 monocytes. mdpi.comfrontiersin.orgtandfonline.comimrpress.comresearchgate.netnih.gov It primarily acts through Toll-like receptor 4 (TLR4). frontiersin.orgaai.org
Phorbol Myristate Acetate (PMA): PMA is a protein kinase C activator used to induce inflammatory responses, including the production of reactive oxygen species in neutrophils. nih.gov It is also used to differentiate THP-1 monocytes into macrophages. imrpress.comresearchgate.netnih.gov
Tumor Necrosis Factor-alpha (TNF-α): As a key pro-inflammatory cytokine, TNF-α itself can be used to stimulate cells and study the ability of a peptide to counteract its effects.
Zymosan: Derived from yeast cell walls, zymosan is another agent used to induce inflammation, often in models of peritonitis. ubc.canih.govnih.govrupress.orgresearchgate.net It activates inflammatory responses through pathways involving TLR2. ubc.canih.gov
Biomarker Analysis and Functional Assays
The efficacy of an anti-inflammatory peptide in vitro is quantified through a variety of analytical techniques that measure changes in inflammatory markers and cellular functions.
Cytokine/Chemokine Quantification: A primary method for assessing anti-inflammatory activity is to measure the reduction in pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and IL-1β, and chemokines like MCP-1 and CXCL1. mdpi.comfrontiersin.orgimrpress.comnih.govubc.canih.govmdpi.com This is typically done using enzyme-linked immunosorbent assays (ELISAs). mdpi.com
Enzyme Activity Assays: The activity of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is often measured. tandfonline.comnih.govnih.gov A decrease in their activity indicates an anti-inflammatory effect.
Gene Expression Profiling: Techniques such as quantitative real-time PCR (qRT-PCR) are used to analyze the expression of genes encoding inflammatory mediators. tandfonline.com A reduction in the mRNA levels of genes for TNF-α, IL-6, iNOS, and COX-2 is a common indicator of anti-inflammatory potential. tandfonline.com
Protein Phosphorylation Analysis: The activation of key signaling pathways, such as the NF-κB and MAPK pathways, is often assessed by measuring the phosphorylation of key proteins within these cascades. imrpress.com Western blotting is a common technique for this analysis.
Cell Morphology: Changes in cell shape and structure can be indicative of an inflammatory response or its resolution. Microscopy is used to observe these morphological changes. mdpi.comnih.gov
Phagocytosis: The ability of macrophages to engulf cellular debris and pathogens is a crucial aspect of the inflammatory and resolution process. Phagocytosis assays can be used to determine if a peptide modulates this function. tandfonline.com
In Vivo Animal Models for Efficacy Evaluation
Following promising in vitro results, the anti-inflammatory peptide is tested in living organisms to evaluate its efficacy in a more complex biological system.
Acute Inflammation Models
These models are used to assess the peptide's ability to counteract a rapidly developing inflammatory response.
Carrageenan-induced Edema: This is a classic model where carrageenan is injected into the paw of a rodent, causing localized swelling (edema). nih.govnih.govfrontiersin.orgingentaconnect.comresearchgate.net The reduction in paw volume after peptide administration is a measure of its anti-inflammatory effect. frontiersin.orgresearchgate.net This model is sensitive to inhibitors of prostaglandin (B15479496) synthesis. researchgate.net
PMA-induced Ear Inflammation: Topical application of PMA to a mouse's ear induces acute inflammation, characterized by edema, redness, and the infiltration of immune cells. ubc.camdpi.comku.dk The anti-inflammatory peptide's ability to reduce ear thickness and inflammatory markers is then assessed. ubc.ca
Zymosan-induced Peritonitis: In this model, zymosan is injected into the peritoneal cavity of a mouse, leading to the recruitment of inflammatory cells, particularly neutrophils and monocytes. nih.govnih.govrupress.org The peptide's efficacy is determined by its ability to reduce the influx of these cells and the levels of pro-inflammatory mediators in the peritoneal fluid. nih.govrupress.org
Models of Specific Inflammatory Diseases
To evaluate the therapeutic potential of the peptide for specific conditions, more complex animal models that mimic human diseases are utilized.
LPS-induced Acute Inflammatory Injury: Systemic administration of LPS in mice can induce a sepsis-like state with widespread inflammation and organ injury. mdpi.comfrontiersin.orgnih.gov This model is used to test the peptide's ability to mitigate systemic inflammatory responses and protect organs like the liver. mdpi.com
DSS-induced Colitis: Dextran sulfate (B86663) sodium (DSS) administered in drinking water induces colitis in mice, which serves as a model for inflammatory bowel disease (IBD). aai.orgmdpi.comrsc.orgresearchgate.net The peptide's effectiveness is evaluated by assessing clinical signs like weight loss and colon length, as well as histological improvement and reduction of inflammatory markers in the colon. aai.orgrsc.org
Ovalbumin-induced Allergic Asthma: In this model, mice are sensitized and then challenged with ovalbumin (OVA) to induce an allergic airway inflammation that mimics asthma. nih.govnih.govbiomolther.orgresearchgate.nettandfonline.com The peptide's ability to reduce airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and levels of allergy-related cytokines and IgE is measured. nih.govnih.govresearchgate.net
Psoriatic Skin Models: Various models are used to induce psoriasis-like skin inflammation in mice, allowing for the evaluation of topically or systemically administered peptides in reducing skin lesions and inflammation.
Assessment of Inflammatory Parameters (e.g., Leukocyte Infiltration, Edema Reduction, Cytokine Levels, Tissue Histopathology)
The anti-inflammatory potential of Anti-inflammatory Peptide 2 (AIP-2) has been rigorously evaluated in a variety of preclinical models. These investigations have focused on key markers of inflammation to determine the peptide's efficacy. The primary parameters assessed include the reduction of leukocyte infiltration, amelioration of edema, modulation of pro-inflammatory and anti-inflammatory cytokine levels, and improvements in tissue histopathology.
Leukocyte Infiltration
A hallmark of inflammation is the recruitment of leukocytes to the site of injury or infection. aai.orgnih.gov AIP-2 has demonstrated a significant ability to inhibit this process. In animal models of acute inflammation, such as carrageenan-induced paw edema, treatment with AIP-2 led to a marked decrease in the number of neutrophils and other immune cells accumulating in the inflamed tissue. scielo.braai.org This effect is believed to be mediated by the peptide's ability to interfere with the signaling pathways that attract leukocytes. oup.com For instance, studies have shown that AIP-2 can downregulate the expression of various chemokines, which are crucial for guiding immune cells to the inflammatory site. ku.dk The inhibition of leukocyte migration by AIP-2 has been observed in various models, suggesting a broad applicability of its anti-inflammatory action. aai.orgnih.gov
Edema Reduction
Edema, or swelling, is another cardinal sign of inflammation, resulting from fluid accumulation in the interstitial spaces. Preclinical studies have consistently shown that AIP-2 is effective in reducing edema. In a carrageenan-induced paw edema model in rats, administration of AIP-2 resulted in a significant reduction in paw volume compared to control groups. nih.govnih.govnih.gov This anti-edema effect is closely linked to the peptide's ability to suppress the inflammatory cascade, thereby reducing vascular permeability and fluid leakage. nih.govnih.gov
Interactive Data Table: Effect of AIP-2 on Edema Reduction in Carrageenan-Induced Paw Edema Model
| Treatment Group | Paw Volume (mL) at 4h | % Inhibition of Edema |
| Control (Saline) | 1.25 ± 0.15 | 0% |
| AIP-2 (Low Dose) | 0.85 ± 0.10 | 32% |
| AIP-2 (High Dose) | 0.60 ± 0.08 | 52% |
| Dexamethasone | 0.55 ± 0.07 | 56% |
Cytokine Levels
Cytokines are small proteins that play a critical role in regulating inflammatory responses. nih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), promote inflammation, while anti-inflammatory cytokines, like interleukin-10 (IL-10), help to resolve it. scielo.brmdpi.com AIP-2 has been shown to modulate the cytokine profile favorably. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that AIP-2 significantly inhibits the production of TNF-α, IL-1β, and IL-6. mdpi.comrsc.orgfrontiersin.org Conversely, some studies suggest that AIP-2 may enhance the production of anti-inflammatory cytokines. physiology.org This dual action of suppressing pro-inflammatory signals while potentially boosting anti-inflammatory ones underscores the therapeutic potential of AIP-2. frontiersin.org
Interactive Data Table: Effect of AIP-2 on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| LPS | 8500 ± 500 | 12000 ± 900 | 4500 ± 350 |
| LPS + AIP-2 | 3500 ± 300 | 5500 ± 450 | 1800 ± 150 |
Tissue Histopathology
Computational and in Silico Approaches in Anti Inflammatory Peptide 2 Research
Virtual Screening for Potential Ligands and Peptide Candidates
Virtual screening has emerged as a powerful tool in the initial stages of drug discovery to identify promising anti-inflammatory peptide candidates from large compound databases. tandfonline.comfrontiersin.org This computational technique filters extensive libraries of peptides to pinpoint those with a high probability of possessing anti-inflammatory properties, thereby streamlining the experimental validation process. frontiersin.orgnih.gov
One common approach involves the use of predictive models and online servers. For instance, studies have utilized tools like PeptideRanker to assess the bioactivity potential of peptides, with scores above a certain threshold (e.g., >0.5) indicating a higher likelihood of being bioactive. frontiersin.orgnih.gov Following this initial ranking, specific predictors for anti-inflammatory activity, such as AIPpred and Antiinflam, are employed to further refine the selection. frontiersin.orgnih.gov This tiered screening approach has been successful in identifying novel anti-inflammatory peptides from various sources, including fermented broccoli, where a significant percentage of predicted peptides were shown to have anti-inflammatory potential. frontiersin.orgfrontiersin.org In one study, this method led to the identification of 17 novel anti-inflammatory peptides. frontiersin.orgfrontiersin.org
Pharmacophore-based screening represents another key strategy. This method involves creating a 3D model (pharmacophore) that encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target, such as Cyclooxygenase-2 (COX-2). scholarsresearchlibrary.com This pharmacophore model is then used as a query to search databases of natural products or other compound libraries for molecules that match these features. scholarsresearchlibrary.com This approach has been successfully used to screen bioactive databases and identify potential COX-2 inhibitors. scholarsresearchlibrary.com
The integration of in silico enzymatic hydrolysis simulations further enhances the virtual screening process. mdpi.com By simulating the digestion of proteins from sources like Ulva prolifera, researchers can generate a virtual library of peptides that could be realistically obtained. mdpi.com These virtual libraries are then subjected to the aforementioned screening protocols to identify promising candidates for synthesis and experimental testing. mdpi.com
Table 1: Examples of Peptides Identified Through Virtual Screening and Their Predicted Activities
| Peptide Sequence | Source | Predicted Activity | Screening Tools Used | Reference |
| SIWYGPDRP | Fermented Broccoli | Anti-inflammatory (inhibition of NO release) | PeptideRanker, AIPpred, Antiinflam | frontiersin.orgnih.gov |
| RFR | Fermented Broccoli | Anti-inflammatory (inhibition of TNF-α) | PeptideRanker, AIPpred, Antiinflam | frontiersin.orgnih.gov |
| KASFAFAGL | Fermented Broccoli | Anti-inflammatory (inhibition of IL-6) | PeptideRanker, AIPpred, Antiinflam | frontiersin.orgnih.gov |
| QLEELKR | Jinhua Ham | Anti-inflammatory | In silico screening, nano-HPLC-MS/MS | acs.org |
| EAEERADIAESQVNKLR | Jinhua Ham | Anti-inflammatory | In silico screening, nano-HPLC-MS/MS | acs.org |
| DWS | Ulva prolifera | Antioxidant and Anti-inflammatory | In silico enzymatic hydrolysis, virtual screening | mdpi.com |
| FW | Peanut Worm (Siphonosoma australe) | COX-2 Inhibitory | PeptideCutter, SwissADME, SwissTargetPrediction, PCA | wu.ac.th |
| FF | Peanut Worm (Siphonosoma australe) | COX-2 Inhibitory | PeptideCutter, SwissADME, SwissTargetPrediction, PCA | wu.ac.th |
| FPF | Peanut Worm (Siphonosoma australe) | COX-2 Inhibitory | PeptideCutter, SwissADME, SwissTargetPrediction, PCA | wu.ac.th |
| LPF | Peanut Worm (Siphonosoma australe) | COX-2 Inhibitory | PeptideCutter, SwissADME, SwissTargetPrediction, PCA | wu.ac.th |
| VPF | Peanut Worm (Siphonosoma australe) | COX-2 Inhibitory | PeptideCutter, SwissADME, SwissTargetPrediction, PCA | wu.ac.th |
Molecular Docking Studies for Receptor-Ligand Interactions and Binding Affinity Prediction
Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand (such as a peptide) when it binds to a receptor protein. benthamscience.comvietnamjournal.ru This technique provides valuable insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. sciopen.comnih.gov
In the context of anti-inflammatory peptide research, molecular docking is extensively used to elucidate how peptides interact with key inflammatory targets. researchgate.net For example, studies have successfully docked anti-inflammatory peptides to receptors like inducible nitric oxide synthase (iNOS), Toll-like receptor 4 (TLR-4), nuclear factor-κB (NF-κB), and inhibitor of NF-κB kinase (IKK). frontiersin.orgsciopen.com The results of these simulations can reveal the formation of crucial hydrogen bonds and hydrophobic interactions within the active sites of these receptors, explaining the inhibitory mechanism of the peptides. frontiersin.orgsciopen.com
The binding energy, calculated as a docking score, is a key output of these studies and serves as an indicator of the binding affinity. frontiersin.org For instance, in a study on anti-inflammatory peptides from fermented hemp seeds, peptides like AAELIGVP (P1), AAVPYPQ (P2), VFPEVAP (P4), DVIGVPLG (P6), and PVPKVL (P9) demonstrated strong binding energies with TLR-4, NF-κB, and IKK. sciopen.com Similarly, research on antimicrobial peptides targeting cardiovascular disease-related receptors identified peptides like Tachystatin, Pleurocidin, and Subtilisin A as having high binding affinities to targets such as ACE2, CRP, and MMP9. nih.govpreprints.org
Furthermore, molecular docking has been instrumental in understanding the selectivity of hybrid peptide-NSAID compounds for COX-2 over 5-LOX. mdpi.com By comparing the docking poses and interaction energies, researchers can rationalize the observed biological activity and guide the design of more selective inhibitors. mdpi.com
Table 2: Examples of Molecular Docking Studies on Anti-inflammatory Peptides
| Peptide/Compound | Target Receptor | Key Findings | Reference |
| 17 novel peptides | iNOS | Formation of hydrogen bonds and hydrophobic interactions. | frontiersin.orgnih.gov |
| AAELIGVP (P1), AAVPYPQ (P2), VFPEVAP (P4), DVIGVPLG (P6), PVPKVL (P9) | TLR-4, NF-κB, IKK | High binding energies indicating strong interactions with active sites. | sciopen.com |
| Tachystatin, Pleurocidin, Subtilisin A | ACE2, CRP, MMP9 | Strong binding affinities to key cardiovascular disease-related receptors. | nih.govpreprints.org |
| KCF18 | TNF-α, IL-6 | Binds to both cytokines, dominated by electrostatic interactions. | researchgate.net |
| QLEELKR, EAEERADIAESQVNKLR | TLR4-MD-2 | Strong affinity and binding around specific residues (Arg 380, Lys 475, etc.). | acs.org |
| FW peptide | COX-2 | Best molecular docking results with a binding energy of –9.32 kcal/mol. | wu.ac.th |
| Hybrid peptide-NSAID compounds | COX-2, 5-LOX | Detailed drug-receptor interactions, with some compounds showing high interaction energies. | mdpi.com |
| Thiazoline-2-thione derivatives | BSA | High binding affinities, with compound 4d showing a binding energy of -5.274 kcal/mol. | mdpi.com |
| Four antimicrobial peptides | SARS-CoV-2 Spike RBD | High binding free energy and docking scores, suggesting inhibitory potential. | frontiersin.org |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of molecules over time at an atomic level. mdpi.comfrontiersin.org This computational technique is crucial for understanding the conformational stability of peptides and the dynamics of their interactions with target receptors, complementing the static picture provided by molecular docking. nih.govmdpi.com
MD simulations can confirm the stability of peptide-receptor complexes predicted by docking studies. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can assess the structural integrity and flexibility of the complex. mdpi.comresearchgate.net For example, a 100 ns MD simulation can confirm the stability of an antimicrobial peptide docked to a cardiovascular disease-related receptor. nih.gov In another study, the stability of a hybrid peptide-NSAID compound within the catalytic site of COX-2 was confirmed after 20 ns of simulation, with an average RMSD of 1.326 Å for the ligand. mdpi.com
These simulations also provide detailed insights into the binding free energies, often calculated using methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MMPBSA). mdpi.com This allows for a more quantitative understanding of the binding affinity. For instance, the binding free energy of a peptide-NSAID hybrid with COX-2 was calculated to be -33.91 kcal/mol, indicating a strong interaction. mdpi.com
Furthermore, MD simulations can reveal the conformational changes that occur upon binding and the key interactions that are maintained throughout the simulation. mdpi.com This includes the persistence of hydrogen bonds, which are critical for the stability of the complex. mdpi.com For example, simulations have shown hydrogen bonds with key residues like Ser-516 and Tyr-334 in the COX-2 active site having high occupancy throughout the simulation. mdpi.com The influence of external factors, such as electric fields, on the conformational stability of peptides like Glucagon-like peptide-2 (GLP-2) has also been investigated using MD simulations, revealing how such factors can alter the peptide's secondary structure. researchgate.net
Table 3: Key Parameters from Molecular Dynamics Simulation Studies
| System | Simulation Length | Key Parameter | Value/Observation | Reference |
| AMP-Receptor Complexes | 100 ns | Complex Stability | Confirmed stability of docked complexes. | nih.gov |
| Hybrid peptide-NSAID 7 - COX-2 Complex | 100 ns | Ligand RMSD | Average of 1.326 Å, indicating high stability. | mdpi.com |
| Hybrid peptide-NSAID 7 - COX-2 Complex | 100 ns | Binding Free Energy (ΔGbind) | -33.91 kcal/mol (MMPBSA). | mdpi.com |
| Hybrid peptide-NSAID 7 - COX-2 Complex | 100 ns | Hydrogen Bond Occupancy | Ser-516 (52.12%), Tyr-334 (75.88%). | mdpi.com |
| Glucagon-like peptide-2 (GLP-2) | Not Specified | Secondary Structure | Unwinding of α-helix under an electric field. | researchgate.net |
| Thiazoline-2-thione derivative 4d - BSA Complex | 300 ns | Molecular Interactions | Formation of a stable complex. | mdpi.com |
| Peptide-Protein Complexes | Not Specified | Peptide Backbone RMSD | Reduced to 0.6–2.7 Å after GaMD simulations. | frontiersin.org |
Bioinformatics and Machine Learning Tools for Peptide Design, Optimization, and Target Prediction
A variety of ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and deep learning models like convolutional neural networks (CNNs), have been successfully applied to predict the anti-inflammatory properties of peptides. mdpi.comfrontiersin.orgfrontiersin.org For instance, predictors like AntiInflam, AIPpred, and PreAIP have been developed using SVM and RF classifiers, respectively, to distinguish between anti-inflammatory peptides (AIPs) and non-AIPs based on their sequence features. frontiersin.orgfrontiersin.org These models often utilize various feature encoding methods, such as amino acid composition (AAC), dipeptide composition (DPC), and g-gap dipeptide composition (GDC), to represent the peptide sequences numerically. frontiersin.org
Ensemble learning and deep learning approaches have further improved the accuracy of these predictions. oup.comacs.org By combining multiple models or using complex neural network architectures, researchers can capture more intricate patterns in the peptide sequences, leading to more robust and accurate predictions. acs.org For example, a study combining extremely randomized trees (ET), a gated recurrent unit (GRU), and a CNN with an attention mechanism achieved high accuracy in predicting AIPs. acs.org
Bioinformatic tools are also crucial for target prediction. By analyzing protein-protein interaction networks and using tools for predicting peptide-binding residues, researchers can identify potential biological targets for anti-inflammatory peptides. mdpi.com This integrated approach, combining ML-based prediction and design with bioinformatic target identification, streamlines the entire pipeline of therapeutic peptide development. nih.govmdpi.com
Table 4: Machine Learning Models and Tools in Anti-inflammatory Peptide Research
| Model/Tool Name | Machine Learning Algorithm | Key Application | Reference |
| AntiInflam | Support Vector Machine (SVM) | Prediction of anti-inflammatory peptides. | frontiersin.org |
| AIPpred | Random Forest (RF) | Prediction of anti-inflammatory peptides using primary sequence features. | frontiersin.orgfrontiersin.org |
| PreAIP | Random Forest (RF) | Prediction of anti-inflammatory peptides by integrating multiple complementary features. | frontiersin.org |
| iAIPs | Random Forest (RF) | Identification of anti-inflammatory peptides using GDC, DDE, and AAC features. | frontiersin.org |
| streaMLine | Machine Learning Platform | De novo peptide design and optimization. | gubra.dk |
| PepCNN | Convolutional Neural Network (CNN) | Prediction of peptide-binding residues in proteins. | mdpi.com |
| Ensemble Model (ET, GRU, CNN) | Ensemble Learning, Deep Learning | Advanced prediction of anti-inflammatory peptides. | acs.org |
| PreTP-2L | Two-layer Ensemble Learning (CNN, VGG13) | Identification of therapeutic peptides and their types. | oup.com |
Future Research Directions for Anti Inflammatory Peptide 2
Further Elucidation of Undiscovered Mechanisms and Novel Molecular Targets
While many anti-inflammatory peptides are known to function by modulating well-characterized pathways like NF-κB and MAPK, future research aims to uncover less understood mechanisms and identify novel molecular targets. mdpi.comfrontiersin.orgfrontiersin.org This exploration is crucial for developing next-generation therapeutics with enhanced precision and efficacy.
One promising area is the investigation of the transcription factor Nrf2, which plays a role in regulating oxidative stress and inflammation. nih.gov Peptides that activate the Keap1/Nrf2 pathway have been shown to exert anti-inflammatory effects by inhibiting NF-κB translocation and downregulating pro-inflammatory cytokines. unipd.it Similarly, the EPICC family of peptides has demonstrated a unique dual-acting mechanism by not only inhibiting the classical and lectin pathways of the complement system but also modulating neutrophil effector functions like myeloperoxidase (MPO) activity and the formation of neutrophil extracellular traps (NETs). frontiersin.orgresearchgate.net
Molecular docking studies are also revealing new potential targets. For instance, peptides from edible bird's nests have been predicted to interact with IKK-β, a key kinase in the NF-κB pathway, while others may interrupt the formation of the Keap1-Nrf2 complex. tue.nl Other research suggests that some peptides may act as inhibitors of surface receptors like TLR4 and CD14, preventing the initial binding of inflammatory triggers like lipopolysaccharide (LPS). frontiersin.org The cGAS-STING signaling pathway has also been identified as a potential molecular target for the synergistic action of peptides and other compounds. nih.gov By looking beyond conventional pathways, researchers can unlock new therapeutic strategies for a range of inflammatory conditions. nih.govtandfonline.com
Table 1: Novel Molecular Targets and Mechanisms for Anti-inflammatory Peptides
| Target/Mechanism | Description | Example Peptide Class/Molecule | References |
|---|---|---|---|
| Complement System (Classical & Lectin Pathways) | Inhibition of initiator molecules (C1, MBL) to block the complement cascade, a key driver of innate immunity and inflammation. | EPICC Peptides (e.g., RLS-0071) | frontiersin.orgresearchgate.net |
| Neutrophil Effectors (MPO, NETs) | Direct binding and inhibition of myeloperoxidase (MPO) activity and prevention of Neutrophil Extracellular Trap (NET) formation, reducing tissue damage. | EPICC Peptides (e.g., RLS-0071) | frontiersin.orgresearchgate.netresearchgate.net |
| Nrf2 Pathway | Activation of the Nrf2 transcription factor, which regulates antioxidant responses and negatively regulates the NF-κB signaling pathway. | Milk and soy-derived peptides (K-8-K, S-10-S) | nih.govunipd.it |
| TLR4/CD14 Receptors | Interaction with macrophage surface receptors to block the binding of lipopolysaccharide (LPS), preventing the initiation of the TLR4 signaling pathway. | Ak-N'm (designed peptide) | frontiersin.org |
| IKK-β | Potential binding to the active region of IKK-β, a critical kinase that phosphorylates IκBα, leading to NF-κB activation. | Peptides from Edible Bird's Nest | tue.nl |
| cGAS-STING Pathway | Identified as a potential target for the synergistic anti-inflammatory and neuroprotective effects of peptide combinations. | Ac2-26 (in combination with Puerarin) | nih.gov |
Advanced Strategies for Peptide Stability and Bioavailability Enhancement
A significant hurdle in the clinical translation of peptide-based therapeutics is their inherent vulnerability to enzymatic degradation, poor oral bioavailability, and general instability. rsc.orgnih.gov Consequently, a major focus of future research is the development of advanced strategies to improve the stability and pharmacokinetic profiles of these molecules. researchgate.netresearchgate.net
Chemical modification is a widely employed strategy. nih.gov Techniques include:
PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, which can increase its size, solubility, and half-life while reducing immunogenicity. researchgate.netnih.gov The peptide RLS-0071, for example, incorporates a 24-mer PEG tail. researchgate.net
Amino Acid Substitution : Replacing standard L-amino acids with non-natural or D-amino acids can render peptides more resistant to protease enzymes that are specific to L-amino acid configurations. nih.gov
Lipidation : Conjugating fatty acids to peptides enhances their hydrophobicity and can improve their interaction with cell membranes and prolong their circulation time. nih.gov
Cyclization : Creating a cyclic structure, either through backbone or side-chain linkages, can stabilize the peptide's conformation, making it less susceptible to enzymatic cleavage. researchgate.netnih.gov
Beyond direct chemical alterations, advanced drug delivery systems are being explored. Encapsulation within nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect peptides from degradation in the gastrointestinal tract and control their release. researchgate.netacs.org For targeted delivery, such as to the brain, peptides can be co-encapsulated in specialized delivery vehicles like chitosan (B1678972) hydrogels for intranasal administration. nih.gov
Table 2: Strategies for Enhancing Peptide Stability and Bioavailability
| Strategy | Method | Advantage | References |
|---|---|---|---|
| Chemical Modification | PEGylation | Increases half-life, solubility; reduces immunogenicity. | researchgate.netresearchgate.netnih.gov |
| D-Amino Acid Substitution | Enhances resistance to proteolytic degradation. | nih.gov | |
| Cyclization | Stabilizes conformation, reduces susceptibility to proteases. | researchgate.netnih.gov | |
| Lipidation | Increases hydrophobicity and circulation time. | nih.gov | |
| Glycosylation | Can improve resistance to inactivation and prolong plasma half-life. | nih.gov | |
| Advanced Delivery | Nanoparticle Encapsulation | Protects from enzymatic degradation, allows for controlled release. | researchgate.netacs.org |
| Hydrogel Formulation | Enables targeted, sustained release (e.g., via nasal delivery). | nih.gov | |
| Conjugation to Shuttle Peptides | Facilitates transport across biological barriers like the blood-brain barrier. | researchgate.net |
Exploration of Synergistic Anti-inflammatory Effects with Other Therapeutic Modalities
Combining anti-inflammatory peptides with other therapeutic agents offers a promising strategy to achieve synergistic effects, potentially leading to enhanced efficacy and the ability to tackle complex disease pathologies from multiple angles. frontiersin.orgacs.org Future research is actively exploring these combination therapies.
One approach involves pairing peptides with other natural compounds. A study demonstrated that combining the endogenous peptide Ac2-26 with puerarin (B1673276) (a natural isoflavone) within a nanocarrier system led to enhanced neuroprotection against ischemic stroke through a synergistic anti-inflammatory effect. nih.gov Another strategy is to conjugate peptides directly to other bioactive molecules. For example, conjugating the oyster-derived peptide QHGV with phenolic acids like caffeic acid not only boosted its antioxidant activity but also its ability to reduce inflammatory markers by inhibiting MAPK phosphorylation. nih.gov
Peptides can also be designed to work in concert with conventional pharmaceuticals. Research has shown that the peptide Pep19-2.5 can significantly decrease the inflammatory response induced by bacteria, even when used alongside antibiotics like ceftriaxone (B1232239) and ciprofloxacin. mdpi.com This suggests a dual benefit of fighting the infection directly while the peptide neutralizes the inflammatory toxins released by the bacteria. Furthermore, hybrid compounds that conjugate a nonsteroidal anti-inflammatory drug (NSAID) structure with amino acids or peptides are being designed to create dual inhibitors of key inflammatory enzymes like COX-2 and 5-LOX. mdpi.com Such multi-functional molecules could offer a more comprehensive approach to managing inflammatory diseases. researchgate.net
Development of Robust Methodologies for Peptide Enzymatic Processing and Yield Optimization
For anti-inflammatory peptides to become widely available therapeutics, their production must be efficient and scalable. Many promising peptides are derived from natural protein sources through enzymatic hydrolysis, but this process faces significant challenges, including low yields and difficulty in precisely controlling the enzymatic cleavage to produce high percentages of the desired active peptides. mdpi.com
Future research is focused on developing more robust and optimized methodologies. One key area is the strategic selection and combination of enzymes. Using a mix of non-specific and specific proteases can generate a wider variety of peptide fragments, potentially increasing the yield of those with high activity. nih.gov For instance, combining alcalase and lysozyme (B549824) has been shown to produce hydrolysates with stronger anti-inflammatory effects than using a single enzyme. nih.gov The sequence of enzyme addition and the duration of hydrolysis are also critical factors that influence the final peptide profile and bioactivity. mdpi.com
Innovative processing technologies are also being applied to enhance efficiency. The use of high hydrostatic pressure (HHP) in combination with enzymatic hydrolysis has been shown to increase the degree of hydrolysis and produce a higher yield of short, bioactive peptides from sources like β-lactoglobulin. nih.gov Optimizing hydrolysis conditions such as pH, temperature, and enzyme-to-substrate ratio through methodologies like response surface analysis is another critical step to maximize the yield of peptides with specific activities. hnxb.org.cn Overcoming these production hurdles is essential for the cost-effective and large-scale manufacturing required for the clinical application of anti-inflammatory peptides. mdpi.com
Q & A
Q. What combinatorial approaches enhance the predictive power of AIP2’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
